REACTION_CXSMILES
|
[OH-:1].[Ca+2].[OH-:3].[CH2:4](Cl)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=[O:14])[CH3:13]>[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2].O>[C:5]1([CH2:4][C:15](=[O:3])[C:12]([OH:14])=[O:1])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:15]1([CH2:12][C:13]([OH:3])=[O:1])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1.2,5.6.7.8.9.10.11.12.13.14|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
organic solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recovered in Example 7
|
Type
|
CUSTOM
|
Details
|
to form a reaction mixture
|
Type
|
CUSTOM
|
Details
|
The reaction and subsequent processing of the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(C(=O)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |